Product packaging for Tolytoxin(Cat. No.:CAS No. 127999-44-4)

Tolytoxin

Cat. No.: B140021
CAS No.: 127999-44-4
M. Wt: 850.1 g/mol
InChI Key: FTGOWEQDZZMPNJ-GUMZKTDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tolytoxin is a cyanobacterial macrolide produced by strains of Scytonema and Planktothrix genera, characterized by its potent actin-depolymerizing activity . It belongs to the scytophycin family, which includes structurally related compounds with antifungal and cytotoxic properties . This compound specifically inhibits actin polymerization by binding to the barbed ends of actin filaments, disrupting microfilament organization and cellular processes dependent on actin dynamics, such as cytokinesis and tunneling nanotube (TNT) formation . Unlike other actin-targeting agents, this compound exhibits efficacy at nanomolar (nM) concentrations, making it a promising candidate for therapeutic applications in diseases involving TNT-mediated pathology, such as cancer metastasis and neurodegenerative disorders .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H75NO13 B140021 Tolytoxin CAS No. 127999-44-4

Properties

CAS No.

127999-44-4

Molecular Formula

C46H75NO13

Molecular Weight

850.1 g/mol

IUPAC Name

N-[(E,3R,4R,5R,9S,10S,11S)-10-hydroxy-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,16S,17R,19R)-16-hydroxy-3,5,7,17-tetramethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide

InChI

InChI=1S/C46H75NO13/c1-28-16-19-42(51)60-45(33(6)43(52)29(2)17-18-36(49)31(4)44(57-12)30(3)20-21-47(7)27-48)32(5)38(53-8)25-41(56-11)46(26-58-46)40(55-10)24-35-15-13-14-34(59-35)23-39(54-9)37(50)22-28/h13-14,16,19-22,27,29-35,37-41,43-45,50,52H,15,17-18,23-26H2,1-12H3/b19-16+,21-20+,28-22+/t29-,30+,31-,32-,33-,34-,35-,37-,38+,39+,40-,41-,43-,44+,45-,46-/m0/s1

InChI Key

FTGOWEQDZZMPNJ-GUMZKTDUSA-N

SMILES

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC)OC

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]([C@]2(CO2)[C@H](C[C@@H]3CC=C[C@H](O3)C[C@H]([C@H](/C=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)OC)OC)OC)OC

Canonical SMILES

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC)OC

Synonyms

6-hydroxy-7-O-methylscytophycin B
tolytoxin

Origin of Product

United States

Scientific Research Applications

Applications in Cell Biology

1. Inhibition of Tunneling Nanotube Formation

Recent studies have demonstrated that tolytoxin significantly decreases the number of TNT-connected cells. For instance, at nanomolar concentrations, this compound reduces the transfer of organelles and protein aggregates between cells, which is vital for understanding diseases propagated by TNTs, such as neurodegenerative disorders and cancer .

2. Impact on Cell Morphology and Cytoskeletal Organization

This compound treatment leads to profound morphological changes in various cell types. For example, it induces the formation of zeiotic processes in KB cells at concentrations ranging from 2 to 16 nM. These changes highlight the compound's potential as a tool for studying cytoskeletal dynamics and cellular architecture .

Applications in Cancer Research

1. Induction of Apoptosis

This compound has been shown to induce mitochondria-dependent apoptosis in human cancer cell lines. This effect is particularly relevant for developing therapeutic strategies against cancer, as it suggests that this compound could be utilized to selectively target cancer cells while sparing normal cells .

2. Potential Therapeutic Applications

Given its ability to modulate TNT formation and induce apoptosis, this compound is being investigated as a candidate for novel cancer therapies. The compound's selective action on tumor cells presents opportunities for targeted treatments that minimize damage to healthy tissues .

Data Summary

The following table summarizes key findings from various studies on the effects of this compound:

Study Cell Type Concentration (nM) Effect Observed Reference
Study 1SH-SY5Y15Decreased TNT formation; reduced mitochondrial transfer
Study 2SW13100Induced apoptosis; disrupted actin filaments
Study 3KB Cells2-16Morphological changes; formation of zeiotic processes
Study 4Various50-200Cytostatic effects; increased polynucleated cells

Case Studies

Case Study 1: Tunneling Nanotubes and Neurodegenerative Diseases

A study investigated the role of TNTs in neurodegenerative diseases and demonstrated that treatment with this compound significantly reduced TNT-mediated transfer of α-synuclein fibrils between neuronal cells. This finding suggests that this compound could be a valuable tool in studying the mechanisms underlying diseases like Parkinson's .

Case Study 2: Cancer Cell Apoptosis

In another research project, human cancer cell lines were treated with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptosis markers, reinforcing the potential application of this compound as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tolytoxin shares structural and functional similarities with other actin-targeting macrolides and polyketides. Below is a detailed comparison:

Structural Analogues: Scytophycins

  • Scytophycin B : A congener of this compound, differing by a single methoxy group substitution. Both compounds exhibit comparable cytotoxicity and actin-depolymerizing activity, but this compound demonstrates higher potency in TNT inhibition (effective at 3–15 nM vs. scytophycin B at 50–100 nM) .
  • 7-O-Methylscytophycin B : Lacks a hydroxyl group on the macrolactone ring, reducing its apoptotic potency by 50% compared to this compound .

Actin-Targeting Agents

Compound Source Mechanism of Action Effective Concentration Key Findings
This compound Cyanobacteria Binds actin barbed ends, inhibits polymerization 3–15 nM Reduces TNT formation by 40–60% in neuronal/epithelial cells; spares microtubules .
Cytochalasin B Fungi Severs actin filaments 350 nM–2 µM Reduces TNTs and filopodia; induces cytotoxicity at higher doses .
Latrunculin A Marine sponges Binds actin monomers, prevents assembly 100–500 nM Broad cytoskeletal disruption; less selective for TNTs .
Swinholide A Marine cyanobacteria Sequesters actin dimers 10–50 nM Similar potency to this compound but less studied in TNT models .

Functional Differences

  • Specificity : this compound selectively disrupts TNTs without affecting substratum-attached filopodia or microtubules, unlike cytochalasin B, which broadly impacts actin structures .
  • Multidrug Resistance (MDR) Circumvention: this compound retains efficacy against P-glycoprotein-overexpressing cancer cells (e.g., SKVLB1 ovarian carcinoma), unlike doxorubicin or vinblastine .
  • Cell-Type Sensitivity : Neuronal cells (SH-SY5Y) require 15 nM this compound for TNT inhibition, while epithelial cells (SW13) respond to 3 nM, suggesting structural variability in TNT actin networks .

Therapeutic Potential

  • Neurodegenerative Diseases : this compound reduces α-synuclein fibril transfer by 60% in SH-SY5Y cells, a key mechanism in Parkinson’s disease progression .

Data Tables

Table 1: this compound vs. Cytochalasin B in TNT Inhibition

Parameter This compound (15 nM) Cytochalasin B (350 nM)
% Reduction in TNTs 50–60% 30–40%
Filopodia Disruption No Yes
Cytotoxicity Threshold >100 nM >500 nM
Source

Table 2: Comparative Bioactivity of Scytophycins

Compound IC50 (Cancer Cells) Actin Depolymerization EC50 MDR Circumvention
This compound 2–5 nM 3 nM Yes
Scytophycin B 10–20 nM 10 nM Partial
7-O-Methylscytophycin B 20–50 nM 15 nM No
Source

Research Findings and Implications

  • Mechanistic Insights : this compound’s hydroxyl group at position C-6 is critical for potency, as its removal (e.g., in 7-O-methylscytophycin B) diminishes apoptotic activity .
  • In Vivo Potential: While this compound’s low effective concentration (nM range) suggests suitability for in vivo use, its pharmacokinetics and toxicity profile require further study .
  • Evolutionary Context: this compound biosynthetic gene clusters are conserved in benthic cyanobacteria (e.g., Planktothrix paucivesiculata), hinting at ecological roles in antifungal defense .

Preparation Methods

Solvent Selection and Maceration

A dichloromethane-methanol (CH₂Cl₂:MeOH, 2:1 v/v) mixture is employed for its ability to solubilize nonpolar macrolides while minimizing protein contamination. Lyophilized biomass (500 mg) is homogenized with 500 μL solvent and subjected to reflux extraction at 40°C for 48 hours. This dual-phase system enhances penetration of cell walls, releasing intracellular metabolites.

Filtration and Concentration

The homogenate is vacuum-filtered through Whatman No. 1 paper, and the filtrate is concentrated using a rotary evaporator at 40°C under reduced pressure. Residual solvent is removed under a nitrogen stream, yielding a viscous extract. DMSO is used to reconstitute the crude product for preliminary bioactivity assays.

Purification via Column Chromatography

Bioactivity-guided fractionation is critical for isolating this compound from complex extracts.

Silica Gel Chromatography

The crude extract is fractionated on a silica gel column (60–120 mesh) with a gradient elution system:

Solvent SystemRatio (v/v)Purpose
Hexane100%Remove nonpolar contaminants
Hexane:CHCl₃80:20 → 20:80Elute intermediate polarity compounds
CHCl₃:Ethyl acetate90:10 → 50:50Target macrolide fraction
Methanol100%Elute polar impurities

Fractions are collected in 10 mL increments and screened for actin-depolymerizing activity using in vitro assays. this compound typically elutes in the CHCl₃:Ethyl acetate (70:30) phase.

High-Performance Liquid Chromatography (HPLC)

Active fractions are further purified via reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm). The mobile phase consists of:

  • A : 0.1% formic acid in water

  • B : Methanol

A linear gradient from 5% B to 100% B over 25 minutes at 0.6 mL/min effectively resolves this compound (retention time ~18–22 minutes).

Structural Validation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS)

Accurate mass determination is performed using Q-TOF MS in positive ion mode. This compound exhibits a precursor ion at m/z 850.1 [M+H]⁺, with characteristic fragments at m/z 832.1 (loss of H₂O) and 814.1 (loss of 2H₂O). High-resolution MS confirms the molecular formula C₄₆H₇₅NO₁₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra in CDCl₃ reveal key structural features:

  • δ 5.28 ppm (1H, d, J=10.4 Hz) : Olefinic proton at C-12

  • δ 3.78 ppm (3H, s) : Methoxy group at C-7

  • δ 2.15 ppm (3H, s) : N-methyl group of the formamide moiety

These data align with published spectral profiles of scytophycin analogs.

Yield Optimization Challenges

This compound’s low natural abundance (0.001–0.005% dry weight) necessitates large-scale cultures for milligram quantities. Strategies to enhance yield include:

  • Strain Improvement : UV mutagenesis to generate high-producing mutants.

  • Precursor Feeding : Supplementation with methylmalonyl-CoA precursors (e.g., propionate) to boost polyketide synthesis.

  • Two-Phase Cultivation : Immobilizing cells in alginate beads to prolong metabolite secretion.

Analytical and Bioactivity Benchmarks

ParameterSpecificationMethod
Purity≥95% (HPLC-UV, 210 nm)Area normalization
Cytotoxicity (IC50)2–5 nM (KB cells)MTT assay
Actin Depolymerization (EC50)3 nM (A10 smooth muscle cells)Fluorescence microscopy

Q & A

Q. How can researchers enhance reproducibility when publishing this compound-related methodologies?

  • Methodological Answer :
  • FAIR Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable. Use persistent identifiers (DOIs) for protocols.
  • Code Availability : Share analysis scripts (e.g., R, Python) on GitHub with version control.
  • Detailed Supplementation : Include step-by-step SOPs in supplementary materials, referencing them in the main text .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tolytoxin
Reactant of Route 2
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